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Compound of Interest

3,4-(Methylenedioxy)phenylacetic
Compound Name:

acid

Cat. No. B135183

This guide provides an in-depth overview of the spectroscopic data for 3,4-
(Methylenedioxy)phenylacetic acid (also known as Homopiperonylic acid), a significant
intermediate in the pharmaceutical industry.[1] The information is tailored for researchers,
scientists, and professionals involved in drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,4-

(Methylenedioxy)phenylacetic acid, providing a quantitative reference for its structural
characterization.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDClIsz) Frequency: 400 MHz[2]

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
6.78-6.70 m 3H Ar-H
5.94 S 2H O-CH2-O
3.57 S 2H Ar-CH2-COOH
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Data sourced from ChemicalBook and other synthetic protocols.[2][3]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments were not detailed in the initial search, a representative
spectrum is available for reference. The expected chemical shifts are in the regions of:

Chemical Shift (8) ppm (Expected) Assignment

~178 C=0 (Carboxylic Acid)

~148 Ar-C-O (adjacent to OCHz20)
~146 Ar-C-O (adjacent to OCHz20)
~127 Ar-C (quaternary)

~122 Ar-CH

~109 Ar-CH

~108 Ar-CH

~101 O-CH2-O

~41 Ar-CH2-COOH

Further analysis of the available 13C NMR spectrum is recommended for precise peak
assignments.[4]

Infrared (IR) Spectroscopy

Sample Preparation: KBr disc or nujol mull[5]
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Wavenumber (cm~?) Description of Vibration
~3400-2500 O-H stretch (broad, carboxylic acid)
~1700 C=0 stretch (carboxylic acid)

~1600, ~1500, ~1450 C=C stretch (aromatic ring)

~1250 C-O stretch

~1040 =C-O-C stretch (cyclic ether)

~930 O-C-O stretch (methylenedioxy group)

Characteristic absorptions for the carboxylic acid and the methylenedioxy-substituted benzene
ring are prominent.

Mass Spectrometry (MS)

m/z Interpretation
[M]* Molecular lon (Calculated Molecular

180.16 _
Weight)[5][6][7][8]

179 [M-H]~ (Observed in LC-MS, negative ion mode)
[3]

135 [M - COOH]* (Loss of carboxylic acid group)

The fragmentation pattern is consistent with the structure of 3,4-
(Methylenedioxy)phenylacetic acid.

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented
above.

General Sample Preparation

The compound 3,4-(Methylenedioxy)phenylacetic acid is typically a white to pale brown
crystalline powder.[9] It is partly soluble in water and soluble in ethanol and methanol.[10][11]
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For spectroscopic analysis, high-purity material (=98%) should be used.[8][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3,4-(Methylenedioxy)phenylacetic
acid in about 0.6-0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Set the spectral width to cover the range of approximately 0-12 ppm.
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
o Integrate the peaks and determine their multiplicities (e.g., singlet, multiplet).
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum, typically with proton decoupling.
o Set the spectral width to cover the range of approximately 0-200 ppm.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:
o Place the KBr pellet in the sample holder of the spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm™1,

o Acquire a background spectrum of the empty sample holder or a pure KBr pellet and
subtract it from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as
methanol or acetonitrile.

 Instrumentation: A variety of mass spectrometers can be used, such as a Liquid
Chromatography-Mass Spectrometer (LC-MS) or a direct infusion system with an
Electrospray lonization (ESI) source.

o Data Acquisition:
o Introduce the sample into the ion source.

o Acquire the mass spectrum in both positive and negative ion modes to observe the
molecular ion ([M]* or [M+H]*) and other relevant fragments like [M-H]~.

o Analyze the resulting spectrum for the molecular weight and characteristic fragmentation
patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic
characterization of a synthesized chemical compound like 3,4-(Methylenedioxy)phenylacetic
acid.
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Compound Synthesis & Purification

Synthesis of
3,4-(Methylenedioxy)phenylacetic acid

'

Purification
(e.g., Recrystallization)

'

Purity & Identity Check
(TLC, Melting Point)

Sample Submission ission Sample Submission

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry IR Spectroscopy
(1H, =C) (LC-MS, GC-MS) (FTIR)

Data Interpretation

Integrate Spectroscopic Data

Structure Confirmation

Click to download full resolution via product page

Workflow for the synthesis, purification, and spectroscopic confirmation of a chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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